molecular formula C19H16N4O2S B2848508 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide CAS No. 422275-74-9

3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide

Cat. No.: B2848508
CAS No.: 422275-74-9
M. Wt: 364.42
InChI Key: BLIDEKIMTFPWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide features a propanamide backbone with an indole moiety at the 3-position and a quinazolinone-sulfanylidene group as the N-substituent. The indole moiety is a common pharmacophore in bioactive molecules, while the quinazolinone-sulfanylidene group introduces unique electronic and steric properties.

Properties

CAS No.

422275-74-9

Molecular Formula

C19H16N4O2S

Molecular Weight

364.42

IUPAC Name

3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide

InChI

InChI=1S/C19H16N4O2S/c24-17(10-9-12-11-20-15-7-3-1-5-13(12)15)22-23-18(25)14-6-2-4-8-16(14)21-19(23)26/h1-8,11,20H,9-10H2,(H,21,26)(H,22,24)

InChI Key

BLIDEKIMTFPWPM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NN3C(=O)C4=CC=CC=C4NC3=S

solubility

not available

Origin of Product

United States

Biological Activity

3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features, which combine an indole moiety with a quinazoline derivative. This article reviews its biological activities, including antimicrobial and anticancer properties, supported by various research findings and data.

Structural Characteristics

The compound can be described by the following molecular characteristics:

Property Details
IUPAC Name This compound
Molecular Formula C19H16N4O2S
Molecular Weight 364.4 g/mol
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CCC(=O)NN3C(=O)C4=CC=CC=C4NC3=S

The presence of the sulfanylidene group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that related indolylquinazolinones possess low minimum inhibitory concentrations (MICs) against resistant strains of bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an MIC of as low as 0.98 μg/mL against MRSA, highlighting its potential as an effective antimicrobial agent .

Anticancer Activity

The compound also shows promise in anticancer applications. In vitro studies have reported significant antiproliferative effects against various cancer cell lines, including A549 cells (lung cancer). The mechanism of action involves the disruption of cellular signaling pathways, potentially through the inhibition of specific kinases involved in tumor growth .

Table: Summary of Biological Activities

Activity Type Target Organisms/Cells MIC/IC50 Values Notes
AntibacterialStaphylococcus aureus0.98 μg/mL (MRSA)Effective against resistant strains
AnticancerA549 cellsIC50 not specifiedSignificant antiproliferative activity

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Inhibition of Kinases : The quinazoline moiety is known to inhibit several kinases involved in cancer progression.
  • Disruption of Biofilm Formation : The compound may inhibit biofilm formation in bacteria, which is crucial for persistent infections.
  • Molecular Docking Studies : Computational studies have shown that the compound can effectively bind to key proteins involved in bacterial resistance mechanisms and cancer cell proliferation .

Case Studies

In a study focusing on antibacterial compounds derived from indole and quinazoline structures, several derivatives were synthesized and evaluated for their biological activities. Among these, a specific derivative showed remarkable efficacy against both Gram-positive and Gram-negative bacteria, demonstrating the versatility and potential therapeutic applications of indole-based compounds .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table highlights structural differences between the target compound and key analogs from the evidence:

Compound Indole Position N-Substituent Key Functional Groups Biological Target/Activity
Target Compound 3-position 4-oxo-2-sulfanylidene-1H-quinazolin-3-yl Quinazolinone, thione Hypothetical: Enzyme inhibition?
(S)-3-(1H-Indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]-N-[[1-(5-methoxy-2-pyridinyl)cyclohexyl]methyl]propanamide 3-position Ureido-arylcyclohexyl Ureido, methoxyphenyl FPR2 agonist (anti-inflammatory)
N-(Cyclohexyl)-2-({5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)propanamide 3-position Oxadiazole-sulfanyl-cyclohexyl Oxadiazole, sulfanyl Antidiabetic (α-glucosidase inhibition)
(S)-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)-N-(pyridin-4-yl)propanamide (3n) 3-position Pyridinyl + phenylpropanamide Acyl, pyridine Anti-Chagas (CYP51 inhibition)
(2S)-2-Acetamido-N-(3-acetamidopropyl)-3-(1H-indol-3-yl)propanamide 3-position Acetamidopropyl Acetamide Structural studies (no activity reported)

Key Observations :

  • The target compound’s quinazolinone-sulfanylidene group distinguishes it from analogs with pyridinyl, ureido, or oxadiazole substituents.
  • Indole positioning is conserved across analogs, critical for π-π stacking or hydrophobic interactions in biological targets .

Trends :

  • Bulky or electron-deficient substituents (e.g., trifluoromethyl in 3q ) reduce yields due to steric hindrance.
  • Ureido derivatives (e.g., ) require multi-step synthesis but achieve moderate yields (40–44%) .
Anti-Inflammatory Activity
  • FPR2 Agonists: Ureido-propanamides (e.g., (S)-9a) exhibit nanomolar potency (EC₅₀ = 12 nM) and >100-fold selectivity over FPR1, making them promising for resolving inflammation .
Antiparasitic Activity
  • Anti-Chagas Agents: Pyridinyl-propanamides (3n–3q) inhibit Trypanosoma cruzi CYP51 (IC₅₀ = 0.8–2.1 µM) . The target compound’s thione group could enhance metal-binding affinity for similar targets.
Metabolic Stability
  • Ureido-propanamides in showed moderate metabolic stability (t₁/₂ = 45–90 min in human liver microsomes), suggesting the need for prodrug strategies .

Physicochemical and Spectroscopic Data

Compound Melting Point 1H NMR (δ, ppm) MS (m/z)
Target Compound - - -
(S)-9c 161–163°C δ 1.23–1.70 (m, 10H, cyclohexyl), 7.11–7.37 (m, aromatic) 523 (M-H)−
(S)-3n - δ 7.29–7.37 (m, indole H), 8.12 (br s, NH) 541 (M+H)+
N-(Cyclohexyl)-2-(oxadiazole-sulfanyl)propanamide 95–97°C δ 1.22–1.58 (m, cyclohexyl), 7.02 (d, indole H) 392 (M+H)+

Notes:

  • Indole protons typically resonate at δ 6.8–7.7 ppm across analogs .
  • Quinazolinone-thione protons (if present) would likely appear downfield (δ > 8.0 ppm) due to electron withdrawal.

Q & A

Q. What synthetic strategies are effective for synthesizing 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions between indole and quinazoline precursors. Key steps include:
  • Step 1 : Activation of the quinazoline core via thiolation or sulfanyl group introduction under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Coupling with the indole-propanamide moiety using carbodiimide-based reagents (e.g., HBTU or DCC) in anhydrous DMSO or THF .
  • Optimization : Reaction yields improve with pH control (7.5–8.5) and temperature modulation (60–80°C). Monitoring via TLC and HPLC ensures intermediate purity .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :
  • 1H/13C NMR : Critical for verifying proton environments (e.g., indole NH at δ 10.5–11.0 ppm, quinazoline C=O at δ 165–170 ppm) and carbon backbone .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M-H]⁻ peaks) and fragmentation patterns .
  • HPLC : Quantifies purity (>95% recommended) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What structural features dictate the compound’s solubility and stability in biological assays?

  • Methodological Answer :
  • Solubility : The sulfanylidene group enhances water solubility via hydrogen bonding. Use DMSO stock solutions (10 mM) diluted in PBS for in vitro assays .
  • Stability : Degradation under acidic conditions (pH < 5) is mitigated by storing lyophilized powder at -20°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of kinase inhibition?

  • Methodological Answer :
  • Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF₃) on the quinazoline ring to enhance binding to kinase ATP pockets. Test derivatives via ATPase activity assays .
  • Data Analysis : Compare IC₅₀ values across analogs (e.g., 3q in showed 17% yield but higher potency). Use ANOVA to resolve contradictions between enzymatic and cellular assays .

Q. What computational methods predict interactions with formyl peptide receptors (FPRs)?

  • Methodological Answer :
  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding to FPR2. Key interactions include hydrogen bonds with Arg³⁴⁵ and π-π stacking with indole .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of receptor-ligand complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How can contradictory data in cytotoxicity and selectivity profiles be resolved?

  • Methodological Answer :
  • Assay Replication : Repeat experiments across multiple cell lines (e.g., HEK293 vs. HepG2) with controls for off-target effects .
  • Metabolomic Profiling : Use LC-MS to identify metabolite interference (e.g., glutathione adducts) that may skew results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.